dimethyl 2-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamido)terephthalate
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Overview
Description
Dimethyl 2-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamido)terephthalate is an organosulfur compound characterized by its isothiazol-based structure and ester functional groups
Scientific Research Applications
Chemistry: : Utilized as a reagent in organic synthesis for constructing complex molecular architectures.
Biology: : Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: : Explored for its therapeutic potential due to its ability to interact with biological targets, including enzymes and receptors.
Industry: : Potential use in developing novel materials with unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 2-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamido)terephthalate typically involves multiple steps:
Formation of Isothiazolone Moiety: : The synthesis begins with the cyclization of o-aminothiophenol with chloroacetic acid, forming the isothiazolone ring.
Oxidation: : The isothiazolone is oxidized using peracids or similar oxidizing agents to introduce the sulfonyl and keto groups, resulting in the formation of 1,1-dioxido-3-oxobenzo[d]isothiazole.
Amination and Acylation: : The resulting compound undergoes amination followed by acylation with dimethyl 2-amino-terephthalate under controlled conditions to form the desired product.
Industrial Production Methods
Industrial production methods of this compound often involve continuous flow reactions to optimize yield and efficiency. Catalysts and optimized reaction conditions, such as temperature and pressure, are used to scale up the synthesis while maintaining high purity of the product.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: : The compound can undergo further oxidation to produce higher oxidation state derivatives.
Reduction: : Reduction reactions can be performed to convert the sulfonyl groups back to sulfide groups.
Substitution: : Nucleophilic and electrophilic substitution reactions can occur at various positions of the molecule.
Common Reagents and Conditions
Oxidizing agents: : Peracids, hydrogen peroxide
Reducing agents: : Sodium borohydride, lithium aluminum hydride
Substitution reagents: : Halogenating agents, nucleophiles like amines or alcohols
Major Products
Oxidation: : Produces sulfoxide or sulfone derivatives
Reduction: : Produces thiolate derivatives
Substitution: : Leads to functionalized derivatives depending on the nucleophile used
Mechanism of Action
Dimethyl 2-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamido)terephthalate exerts its effects through several mechanisms:
Molecular Targets: : Binds to specific enzymes or receptors, modulating their activity.
Pathways Involved: : Can influence metabolic pathways by either inhibiting or activating key enzymes, leading to changes in cellular processes.
Comparison with Similar Compounds
Comparing this compound with structurally similar compounds highlights its uniqueness:
2-Benzylisothiazolone: : Lacks the ester and sulfonyl groups, leading to different reactivity and biological properties.
3-Phenyl-4-isothiazolone: : Another similar compound with a different substituent pattern affecting its chemical behavior.
List of Similar Compounds
2-Benzylisothiazolone
3-Phenyl-4-isothiazolone
Methyl 3-(2-isothiazolone)benzoate
Properties
IUPAC Name |
dimethyl 2-[[2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetyl]amino]benzene-1,4-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O8S/c1-28-18(24)11-7-8-12(19(25)29-2)14(9-11)20-16(22)10-21-17(23)13-5-3-4-6-15(13)30(21,26)27/h3-9H,10H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXJNXUHVOFWAGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O8S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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